In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)
In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, commonly known as CTEP. CTEP is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). Understanding its physicochemical characteristics is crucial for its application in preclinical and clinical research, particularly in the fields of neuroscience and drug development. This document summarizes key data, outlines experimental methodologies for their determination, and visualizes the compound's mechanism of action.
Chemical Identity and Structure
CTEP is a complex organic molecule with the systematic IUPAC name 2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine.[1] Its structure comprises a substituted pyridine ring linked via an ethynyl bridge to a dimethylated imidazole ring, which is further substituted with a trifluoromethoxyphenyl group.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | 2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine | [1] |
| Common Name | CTEP, RO4956371 | |
| CAS Number | 871362-31-1 | [1] |
| Molecular Formula | C19H13ClF3N3O | [1] |
| Molecular Weight | 391.8 g/mol | [1] |
| Canonical SMILES | CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for drug design and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Physicochemical Data for CTEP
| Property | Value | Method |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | DMSO: 78 mg/mL | Experimental |
| pKa | Data not available | - |
| LogP (XLogP3) | 5.6 | Computed |
Solubility
The solubility of a drug substance is a critical factor for its bioavailability. CTEP exhibits good solubility in dimethyl sulfoxide (DMSO).
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Experimental Value: 78 mg/mL in DMSO.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes. The computed XLogP3 value for CTEP is 5.6, indicating a high degree of lipophilicity.[1]
Mechanism of Action: mGlu5 Negative Allosteric Modulation
CTEP functions as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs like CTEP bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.
Caption: Signaling pathway of mGlu5 and its negative allosteric modulation by CTEP.
Experimental Protocols
The following sections detail standardized experimental procedures for determining the key physicochemical properties of small molecules like CTEP.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
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A small, finely powdered sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of the compound in water at a specific temperature.
Methodology:
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An excess amount of the solid compound is added to a known volume of water in a sealed flask.
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The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered to remove undissolved solid.
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The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Caption: Experimental workflow for determining aqueous solubility.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Methodology:
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A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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A standardized solution of a strong acid or base is incrementally added to the solution.
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The pH of the solution is measured after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted.
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The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient.
Methodology:
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A pre-saturated solution of n-octanol and water is prepared.
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A known amount of the compound is dissolved in one of the phases.
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The two phases are mixed in a sealed flask and agitated until equilibrium is reached.
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The phases are separated.
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The concentration of the compound in each phase is determined by a suitable analytical method.
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The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
This technical guide has summarized the available physicochemical data for CTEP, a significant mGlu5 negative allosteric modulator. While some key experimental values are not yet publicly available, the provided information on its chemical identity, solubility in DMSO, and high lipophilicity, combined with standardized experimental protocols, offers a valuable resource for researchers. The visualization of its mechanism of action further aids in understanding its pharmacological role. Further experimental characterization is encouraged to complete the physicochemical profile of this important research compound.
